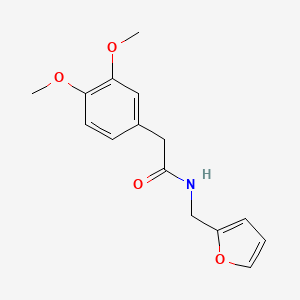

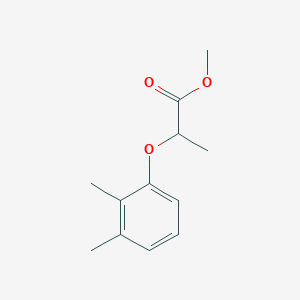

![molecular formula C12H15ClO3S B5517512 4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)

4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone is a chemical compound of interest due to its structural features, including a sulfonyl group attached to a chlorophenyl ring and a ketone group. These features suggest potential for various chemical reactions and applications in materials science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

The synthesis of related sulfone compounds often involves oxidative reactions or polycondensation processes. For instance, sulfones with carboxylic side groups have been synthesized through polycondensation of bisphenols and bis(4-chlorophenyl) sulfone, demonstrating the versatility of sulfone synthesis methods (Koch & Ritter, 1994). Additionally, macrocyclic aromatic ether sulfones have been prepared, showcasing the ability to create complex structures from simple sulfone precursors (Rodewald & Ritter, 1997).

Molecular Structure Analysis

The molecular and crystal structure of sulfones can be elucidated using techniques like X-ray diffraction. For example, the structure of methyl-(4-chlorophenyl)sulfone was determined, highlighting the arrangement of sulfone molecules and their interactions within the crystal lattice (Adamovich et al., 2017).

Chemical Reactions and Properties

Sulfones are reactive towards nucleophiles and can participate in various chemical transformations. The reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles under different conditions has been studied, revealing the potential for functionalization and derivatization of sulfone-containing compounds (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of sulfone compounds, such as glass transition temperature and solubility, can be significantly influenced by the presence of functional groups and the molecular structure. For instance, polysulfones with pendant alkylamido groups exhibit a strong dependence of the glass transition temperature on the side chain length, demonstrating how structural modifications can impact material properties (Koch & Ritter, 1994).

Chemical Properties Analysis

The chemical properties of sulfones, including reactivity and stability, are critical for their applications in synthesis and industry. The synthesis and properties of sulfonated poly(p-phenylene) derivatives, for example, show how sulfonation can modify the chemical behavior and enhance the utility of sulfone-based polymers for specific applications (Ghassemi & McGrath, 2004).

科学的研究の応用

Synthesis and Anticancer, Antiinflammatory, and Analgesic Applications

A study by Sondhi et al. (2000) explores the condensation of sulfa drugs with 4-isothiocyanato-4-methyl-2-pentanone, leading to the synthesis of various substituted mercaptopyrimidines. These compounds, upon further condensation with acridines and N-ethylaminoadenosine, exhibited potential anticancer, antiinflammatory, and analgesic activities. This highlights the compound's role in the synthesis of biologically active derivatives with therapeutic applications (Sondhi, Johar, Singhal, Dastidar, Shukla, & Raghubir, 2000).

Material Science and Polymer Research

Ghassemi and McGrath (2004) demonstrated the synthesis of high molecular weight poly(2,5-benzophenone) derivatives via nickel-catalyzed coupling polymerization, incorporating 4-chlorophenylsulfonyl groups. These polymers, upon sulfonation, showed potential for use in proton exchange membranes, indicating the importance of the compound in creating materials with high thermal stability and proton conductivity (Ghassemi & McGrath, 2004).

Electrophoretic and Biocompatible Polymers

Hayashi and Takasu (2015) synthesized N-methyl bis[(nonafluorobutane)sulfonyl]imide (Nf2NMe) as an initiator for polymerizing 2-oxazolines, leading to the development of electrophoretic poly(2-oxazoline)s containing pendent sulfone. These polymers, combined with bioactive glass, showcased biocompatibility and potential for use in medical applications, demonstrating the compound's versatility in creating functional materials (Hayashi & Takasu, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-4-methylpentan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3S/c1-9(14)8-12(2,3)17(15,16)11-6-4-10(13)5-7-11/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAKOWSWOGHNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5517437.png)

![5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5517448.png)

![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)

![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)

![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)

![5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5517525.png)